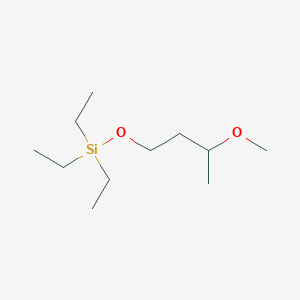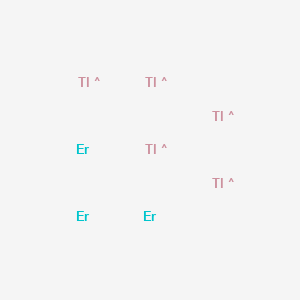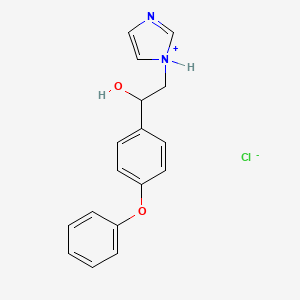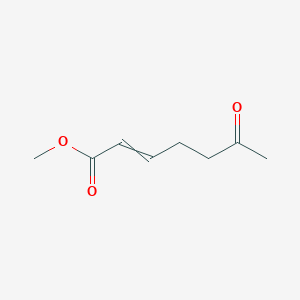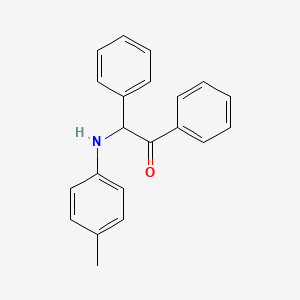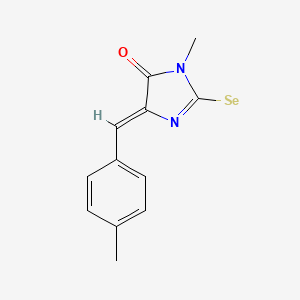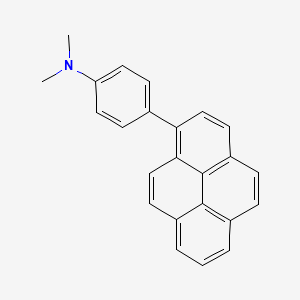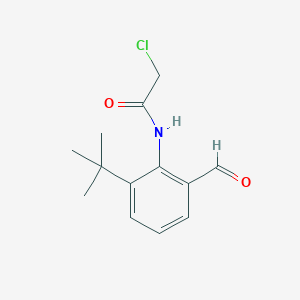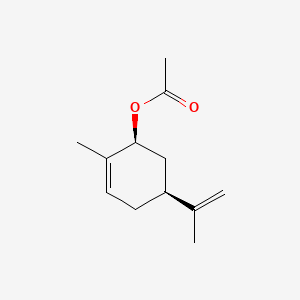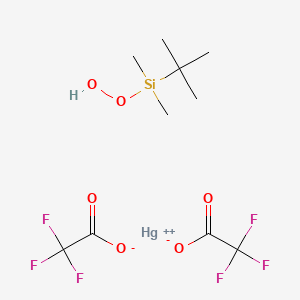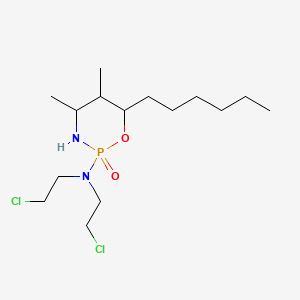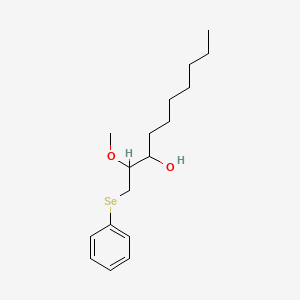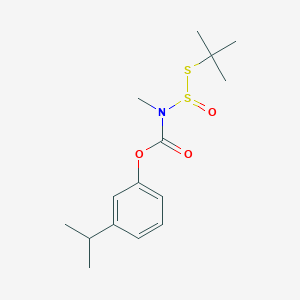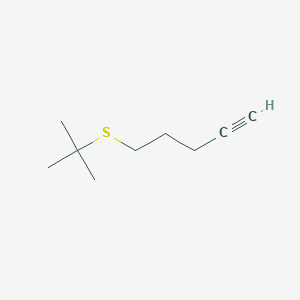
5-(tert-Butylsulfanyl)pent-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butylsulfanyl)pent-1-yne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. The compound features a tert-butylsulfanyl group attached to the fifth carbon of a pent-1-yne chain. This unique structure imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylsulfanyl)pent-1-yne can be achieved through several methods. One common approach involves the alkylation of acetylide anions. The reaction typically starts with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. The resulting acetylide anion is then reacted with a tert-butylsulfanyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(tert-Butylsulfanyl)pent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Derivatives with different functional groups
科学研究应用
5-(tert-Butylsulfanyl)pent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(tert-Butylsulfanyl)pent-1-yne involves its interaction with various molecular targets and pathways. The presence of the alkyne group allows the compound to participate in cycloaddition reactions, forming cyclic intermediates. Additionally, the tert-butylsulfanyl group can undergo oxidation or substitution, leading to the formation of reactive species that interact with biological targets. These interactions can modulate enzymatic activity, signal transduction pathways, and other cellular processes .
相似化合物的比较
Similar Compounds
1-Pentyne: A simple alkyne with a similar carbon chain length but lacking the tert-butylsulfanyl group.
5-(Methylsulfanyl)pent-1-yne: Similar structure but with a methylsulfanyl group instead of tert-butylsulfanyl.
5-(tert-Butylsulfanyl)hex-1-yne: An extended carbon chain with similar functional groups.
Uniqueness
5-(tert-Butylsulfanyl)pent-1-yne is unique due to the presence of the tert-butylsulfanyl group, which imparts steric hindrance and specific electronic properties. This makes the compound more resistant to certain reactions and provides unique reactivity compared to its analogs .
属性
CAS 编号 |
79496-58-5 |
|---|---|
分子式 |
C9H16S |
分子量 |
156.29 g/mol |
IUPAC 名称 |
5-tert-butylsulfanylpent-1-yne |
InChI |
InChI=1S/C9H16S/c1-5-6-7-8-10-9(2,3)4/h1H,6-8H2,2-4H3 |
InChI 键 |
SGUIFXGXOLWHSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SCCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
